molecular formula C17H21NO5S B2848713 (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate CAS No. 792948-19-7

(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate

Cat. No.: B2848713
CAS No.: 792948-19-7
M. Wt: 351.42
InChI Key: WWDPVYKBXQOQAG-FZADBTJQSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyloxy group could be introduced via a Williamson ether synthesis, the carbonyl group via a Friedel-Crafts acylation, and the prop-2-yn-1-yl group via an alkyne addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl group and the benzyloxy group suggests that the compound could exhibit resonance, which would affect its chemical properties .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of its many functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, the benzyloxy group could participate in ether cleavage reactions, and the prop-2-yn-1-yl group could undergo alkyne addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carbonyl and benzyloxy groups could make the compound soluble in polar solvents .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Research has shown that compounds containing benzyloxy carbonyl groups and sulfinyl moieties play a significant role in asymmetric synthesis, serving as precursors for the synthesis of protected 1,2-amino alcohols. These compounds are utilized for their high yields and diastereoselectivities in generating chiral building blocks, which are crucial for pharmaceutical development (Tang, Volkman, & Ellman, 2001). The methods described include the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, demonstrating the compound's utility in creating complex, chiral molecules.

Synthesis of Benzothiazine Derivatives

Another study focuses on the synthesis of 4H-1,4-benzothiazine derivatives, utilizing isocyanides derived from 2-aminobenzenethiols, which undergo ring closure to form the benzothiazine derivatives. This process highlights the use of similar sulfinyl and carbonyl functional groups in synthesizing heterocyclic compounds, which are often found in drugs and materials science (Kobayashi et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. Additionally, the compound could be harmful if ingested or if it comes into contact with the skin .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, researchers could investigate more efficient methods for synthesizing the compound or ways to modify its structure to enhance its properties .

Properties

IUPAC Name

methyl (2S)-4-methylsulfinyl-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-4-11-18(15(16(19)22-2)10-12-24(3)21)17(20)23-13-14-8-6-5-7-9-14/h1,5-9,15H,10-13H2,2-3H3/t15-,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDPVYKBXQOQAG-FZADBTJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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